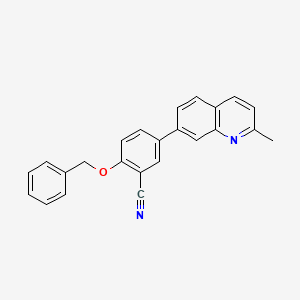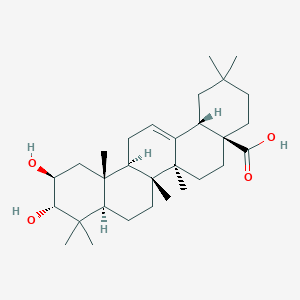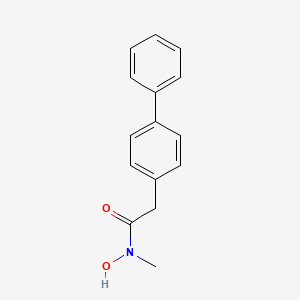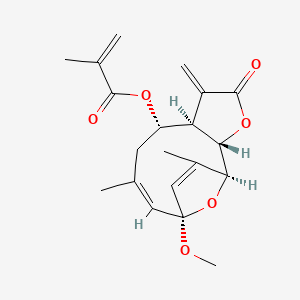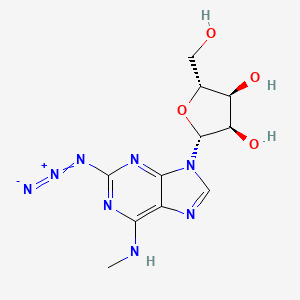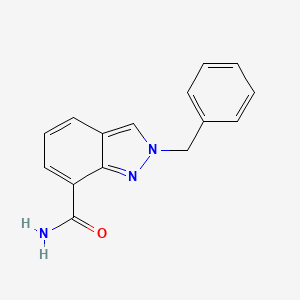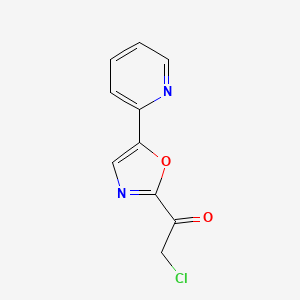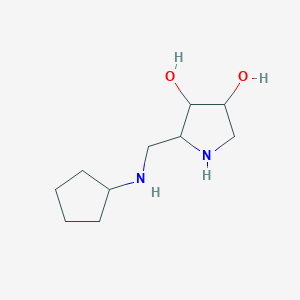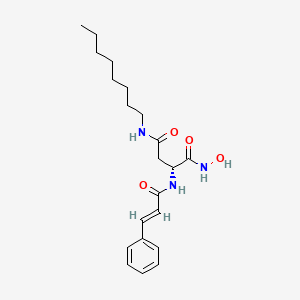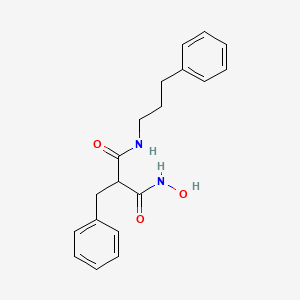
2-benzyl-N1-hydroxy-N3-(3-phenylpropyl)malonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-N1-hydroxy-N3-(3-phenylpropyl)malonamide is a synthetic organic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a benzyl group, a hydroxy group, and a phenylpropyl group attached to a malonamide core. This compound has been studied for its inhibitory effects on certain enzymes and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-N1-hydroxy-N3-(3-phenylpropyl)malonamide typically involves the following steps:
Formation of the Malonamide Core: The malonamide core is synthesized by reacting malonic acid with ammonia or an amine under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Addition of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide.
Attachment of the Phenylpropyl Group: The phenylpropyl group is attached through a Friedel-Crafts alkylation reaction using phenylpropyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-N1-hydroxy-N3-(3-phenylpropyl)malonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The benzyl and phenylpropyl groups can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-benzyl-N1-hydroxy-N3-(3-phenylpropyl)malonamide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its inhibitory effects on enzymes such as aminopeptidases, which are involved in protein metabolism.
Industry: Potential applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-benzyl-N1-hydroxy-N3-(3-phenylpropyl)malonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits aminopeptidases by binding to the active site, preventing the enzyme from catalyzing its substrate.
Molecular Pathways: This inhibition disrupts protein metabolism pathways, leading to the accumulation of peptides and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-phenoxybenzyl)-N1-hydroxy-N3-(3-phenylpropyl)malonamide
- 2-(3-phenoxybenzyl)-N1-hydroxy-N3-(4-phenylbutyl)malonamide
Uniqueness
2-benzyl-N1-hydroxy-N3-(3-phenylpropyl)malonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, hydroxy, and phenylpropyl groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-benzyl-N-hydroxy-N'-(3-phenylpropyl)propanediamide |
InChI |
InChI=1S/C19H22N2O3/c22-18(20-13-7-12-15-8-3-1-4-9-15)17(19(23)21-24)14-16-10-5-2-6-11-16/h1-6,8-11,17,24H,7,12-14H2,(H,20,22)(H,21,23) |
InChI Key |
CQGGQNFRJIAPHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(CC2=CC=CC=C2)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


